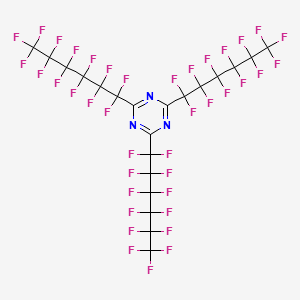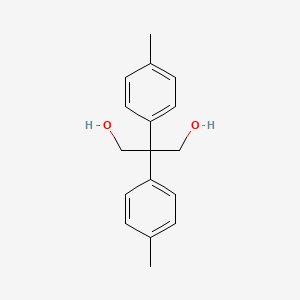
1,3-Propanediol, 2,2-di-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-di-p-tolyl- is an organic compound with the molecular formula C19H22N2O4. This compound is characterized by the presence of two p-tolyl groups attached to the central carbon atom of the 1,3-propanediol backbone. It is a colorless, viscous liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-di-p-tolyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-propanediol with p-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-di-p-tolyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2,2-di-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-di-p-tolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with a similar backbone but lacking the p-tolyl groups.
2,2-Diethyl-1,3-propanediol: Another derivative with ethyl groups instead of p-tolyl groups.
1,3-Propanediol di-p-tosylate: A related compound with tosylate groups attached to the diol.
Uniqueness
1,3-Propanediol, 2,2-di-p-tolyl- is unique due to the presence of the p-tolyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specialized applications in polymer synthesis and other industrial processes .
Propiedades
Número CAS |
25451-09-6 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2,2-bis(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13-3-7-15(8-4-13)17(11-18,12-19)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
Clave InChI |
AOBZBJVTSNDERG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CO)(CO)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


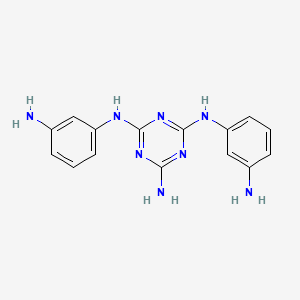
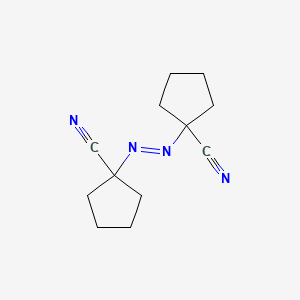
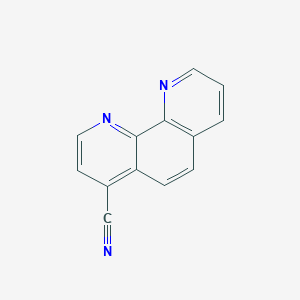
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
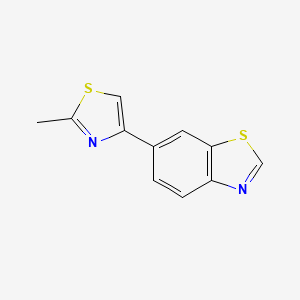
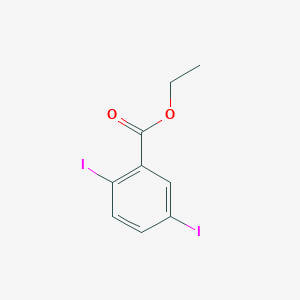
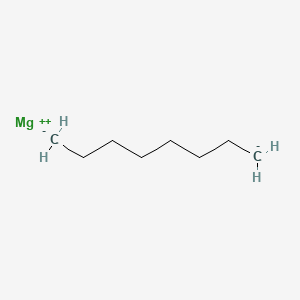
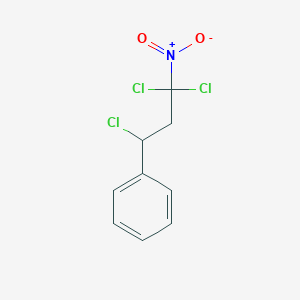
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
